N-(6-phenylpyridazin-3-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
N-(6-phenylpyridazin-3-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen and oxygen heteroatoms within its bicyclic framework contributes to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
N-(6-phenylpyridazin-3-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c22-17(21-13-6-7-14(21)11-23-10-13)18-16-9-8-15(19-20-16)12-4-2-1-3-5-12/h1-5,8-9,13-14H,6-7,10-11H2,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHJDPHLBUYLFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C(=O)NC3=NN=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-phenylpyridazin-3-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multi-step organic reactions. One efficient method to prepare the bicyclic core structure is through gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the formation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes, which can then be further functionalized to introduce the phenylpyridazinyl and carboxamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the aforementioned synthetic route to ensure scalability, cost-effectiveness, and minimal environmental impact. This could include the use of continuous flow reactors for the gold(I)-catalyzed reactions and subsequent functionalization steps to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(6-phenylpyridazin-3-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst, or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-(6-phenylpyridazin-3-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery, particularly as a scaffold for designing new pharmaceuticals.
Organic Synthesis: It serves as a key intermediate in the synthesis of more complex molecules, enabling the construction of diverse chemical libraries.
Material Science: The compound’s stability and reactivity make it suitable for developing new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which N-(6-phenylpyridazin-3-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide exerts its effects involves interactions with specific molecular targets. The nitrogen and oxygen atoms within its structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets .
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
8-oxabicyclo[3.2.1]octane: A bicyclic compound with applications in organic synthesis and material science.
Uniqueness
N-(6-phenylpyridazin-3-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to the combination of its bicyclic core with the phenylpyridazinyl and carboxamide groups. This structural complexity enhances its potential for diverse applications, distinguishing it from simpler bicyclic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
